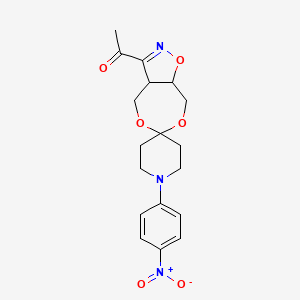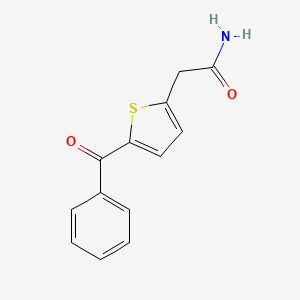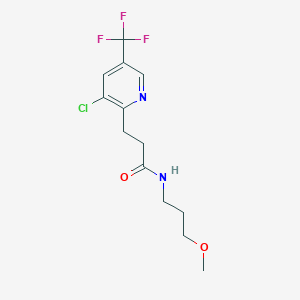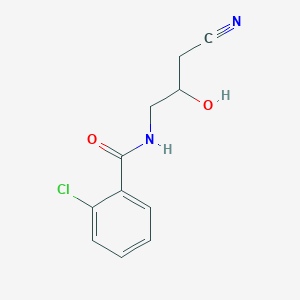
1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Descripción general
Descripción
1-(2-Chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, also known as CBP, is a heterocyclic compound consisting of a benzimidazole ring system with two chlorine substituents. It has been widely studied due to its unique chemical and biological properties, and its potential applications in various fields including medicinal chemistry, organic synthesis, and drug development.
Aplicaciones Científicas De Investigación
Heme Oxygenase Inhibition
1-(2-Chlorobenzyl)-2-(6-Chloro-3-Pyridinyl)-1H-1,3-Benzimidazole and its analogs show potential in inhibiting heme oxygenase (HO) activity. Research by Vlahakis et al. (2013) has demonstrated that these compounds are potent and highly selective inhibitors of the HO-2 isozyme. Their selective inhibition could lead to pharmacological and therapeutic applications (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).
Synthesis and Material Chemistry
Studies by Masters et al. (2011) have shown the importance of an acid additive in synthesizing pyrido[1,2-a]benzimidazoles, compounds of interest in medicinal chemistry for their solubility and DNA intercalation properties (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).
Magnetic, Biological, and Electrochemical Properties
The compounds containing the 1H-1,3-benzimidazole structure exhibit a range of properties, including magnetic, biological, and electrochemical activities. Boča et al. (2011) reviewed the chemistry of these compounds, highlighting their diverse properties and potential applications (Boča, Jameson, & Linert, 2011).
Synthesis Methodology
Efficient synthesis methods for benzimidazoles, including those related to 1H-1,3-benzimidazole, have been developed, as discussed by Eynde et al. (2010). These methods can create various derivatives, expanding the utility and application of these compounds in scientific research (Eynde, Mayence, Maquestiau, & Anders, 2010).
Antimicrobial and Antitumor Activities
Research by Charlson (1973) indicates that certain benzimidazole derivatives exhibit antitumor and antibacterial activities. This suggests potential applications of these compounds in developing new treatments for various diseases (Charlson, 1973).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-15-6-2-1-5-14(15)12-24-17-8-4-3-7-16(17)23-19(24)13-9-10-18(21)22-11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJXALWLTSNLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea](/img/structure/B3036286.png)


![[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl](phenyl)methanone](/img/structure/B3036290.png)
methanone](/img/structure/B3036292.png)
![2-(2-{[(4-chlorophenyl)sulfinyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3036294.png)
![2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B3036295.png)

![2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B3036299.png)

